3-(Dimethylamino)-1-phenylpropan-1-ol
Overview
Description
3-(Dimethylamino)-1-phenylpropan-1-ol is a chemical compound that can be synthesized from benzaldehyde and malonic acid through a series of reactions. The synthesis process involves a Knoevenagel reaction followed by a reduction step using the NaBH4-I2 system to produce 3-amino-3-phenylpropanol, which is then subjected to the Eschweiler-Clark reaction to yield the final product .
Synthesis Analysis
The synthesis of related compounds has been demonstrated through various methods. For instance, the preparation of methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar dimethylamino functional group, was achieved by converting N-acetylglycine with N,N-dimethylformamide and phosphorus oxychloride, followed by methanol treatment in the presence of potassium carbonate . This method showcases the versatility of dimethylamino-containing compounds in synthesizing heterocyclic systems.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Dimethylamino)-1-phenylpropan-1-ol has been established using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-N,N-dimethylaminophenyl)-2-nitro-1-phenylprop-2-en-1-one was determined to have an E configuration both in crystal and in solution, with significant polarization indicated by the elongation and shortening of bonds around the C=C bond .
Chemical Reactions Analysis
The dimethylamino group in these compounds plays a crucial role in their reactivity. It has been shown that such compounds can react with various nucleophiles to form heterocyclic systems. The acetylamino group, in particular, is a key functional group that attaches at position 3 of the newly formed pyranone ring in the synthesis of pyranones and pyranoazines .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(Dimethylamino)-1-phenylpropan-1-ol are not detailed in the provided papers, the properties of structurally related compounds suggest that the presence of the dimethylamino group can lead to high polarization and contribute to the ground state of the molecule. This can affect the molecule's reactivity and interactions with other chemical entities .
Scientific Research Applications
Enantioselective Synthesis
3-(Dimethylamino)-1-phenylpropan-1-ol serves as an important intermediate in the synthesis of antidepressants. A study by Zhang et al. (2015) demonstrated its use in the semi-rational engineering of a carbonyl reductase, highlighting its role in producing enantioselective γ-amino alcohols, crucial for medicinal chemistry (Zhang et al., 2015).
Chemical Synthesis Techniques
Xiang (2006) detailed the synthesis of 3-dimethylamino-3-phenylpropanol, employing a Knoevenagel reaction and reduction process. This study illustrates the compound's accessibility through chemical synthesis, contributing to its viability in various research applications (Xiang, 2006).
Asymmetric Synthesis
He Shan-zhen (2009) focused on the asymmetric synthesis of (R)-fluoxetine, using 3-(dimethylamino)-1-phenylpropan-1-ol as a key chiral intermediate. This application underscores the compound's significance in producing stereospecific pharmaceuticals (He Shan-zhen, 2009).
Pharmaceutical Chemistry
In the field of pharmaceutical chemistry, 3-(dimethylamino)-1-phenylpropan-1-ol is utilized for the production of various pharmaceutically relevant compounds. This includes its role in the synthesis of cyclopeptide alkaloids and other complex organic structures, as described by Nisar et al. (2010) (Nisar et al., 2010).
Material Science and Optoelectronics
Rahulan et al. (2014) explored the nonlinear optical absorption properties of a novel compound synthesized using 3-(dimethylamino)-1-phenylpropan-1-ol, indicating its potential in optical device applications like optical limiters (Rahulan et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-(dimethylamino)-1-phenylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-12(2)9-8-11(13)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VELGOYBSKBKQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970883 | |
Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
13.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26666231 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-(Dimethylamino)-1-phenylpropan-1-ol | |
CAS RN |
5554-64-3 | |
Record name | α-[2-(Dimethylamino)ethyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5554-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanol, 3-dimethylamino-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005554643 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30970883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.